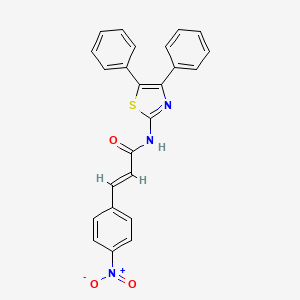

(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide, commonly known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a fluorescent molecule that has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Aplicaciones Científicas De Investigación

Optically Active Polyacrylamides

Research by Lu et al. (2010) explored optically active polyacrylamides, including N-(o-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl)acrylamide. They focused on the influence of stereoregularity on chiroptical properties and chiral recognition, finding that polymers rich in isotacticity exhibited favorable enantioselective discrimination abilities (Lu, Lou, Hu, Jiang, & Shen, 2010).

Synthesis, Characterization, and Antiproliferative Activity

Tanış et al. (2019) investigated N-(4-nitrophenyl)acrylamide, focusing on its synthesis, characterization, and computation of global reactivity descriptors. They found that it has low toxicity on cancer cells, suggesting its potential use for biomedical research (Tanış, Çankaya, & Yalçın, 2019).

Antimicrobial Polyacrylamides

Research by Boopathy et al. (2017) involved synthesizing polycyclic chalcone-containing polyacrylamides and evaluating them as antimicrobial agents. They reported promising activity against various bacteria and fungi (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Use as Corrosion Inhibitors

Abu-Rayyan et al. (2022) studied acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper. Their findings indicated that these compounds are effective corrosion inhibitors for copper (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Asymmetric 1,3-Dipolar Cycloadditions

Kissane and Maguire (2010) focused on asymmetric 1,3-dipolar cycloadditions with acrylamides, noting that chiral tertiary acrylamides containing nitrogen heterocycles are particularly effective in controlling the stereoselectivity of these reactions (Kissane & Maguire, 2010).

Synthesis of Novel 4,5-Diphenylthiazole Derivatives

Romeo et al. (1999) synthesized novel N-(4,5-diphenylthiazol-2-yl) derivatives, exploring their potential as acyl-CoA: cholesterol O-acyltransferase inhibitors. They found that some thiazole ureas could inhibit ACAT to a significant degree (Romeo, Salerno, Milla, Siracusa, Cattel, & Russo, 1999).

Propiedades

IUPAC Name |

(E)-N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S/c28-21(16-13-17-11-14-20(15-12-17)27(29)30)25-24-26-22(18-7-3-1-4-8-18)23(31-24)19-9-5-2-6-10-19/h1-16H,(H,25,26,28)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMROSHWCXSBCR-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2474451.png)

![3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2474456.png)

![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)

![methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)